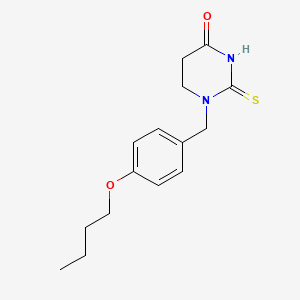![molecular formula C14H16Cl2N2 B12691827 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride CAS No. 84041-70-3](/img/structure/B12691827.png)
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride is a chemical compound with a complex structure that includes a pyridinium ring substituted with a 2-chlorophenylaminoethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride typically involves the reaction of 2-chloroaniline with 4-methylpyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated and purified using advanced separation techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: A precursor in the synthesis of the compound.
4-Methylpyridine: Another precursor used in the synthesis.
N-oxides: Oxidized derivatives of the compound.
Uniqueness
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
84041-70-3 |
|---|---|
Fórmula molecular |
C14H16Cl2N2 |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline;chloride |
InChI |
InChI=1S/C14H16ClN2.ClH/c1-12-6-9-17(10-7-12)11-8-16-14-5-3-2-4-13(14)15;/h2-7,9-10,16H,8,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GWSNDQXBCPDGBF-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)CCNC2=CC=CC=C2Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



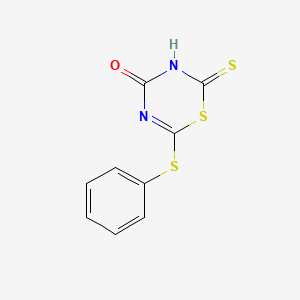
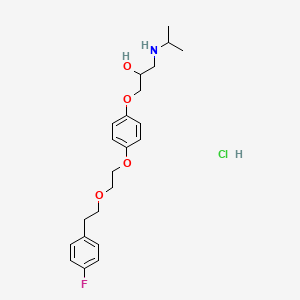
![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)

![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)
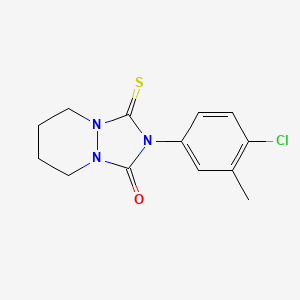
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
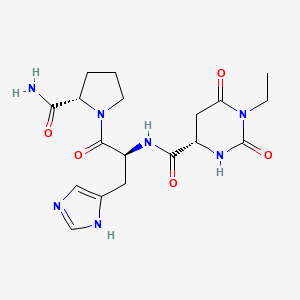
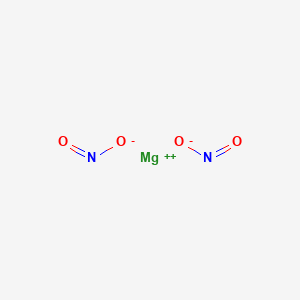

![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
